molecular formula C24H23N3O5S2 B2362335 N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252825-34-5

N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2362335
CAS RN: 1252825-34-5
M. Wt: 497.58
InChI Key: OFULYZJPMYOXBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopy may be used .

Scientific Research Applications

Synthesis and Modification Techniques

Compounds with structural elements similar to N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been the subject of synthesis and modification studies to explore their potential in creating pharmaceutical products and natural product synthesis. For instance, Sakai et al. (2022) developed two new reagents, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), as simple equivalents of N-acetamide nucleophiles. These compounds demonstrate the versatility in synthetic applications, particularly in the production of N-alkylacetamides and protected amines, highlighting the importance of acetamide moieties in pharmaceuticals and natural products (Sakai et al., 2022).

Potential Biological Activities

Several studies have focused on the synthesis of novel compounds to explore their biological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings suggest the potential of structurally related compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Chemical and Structural Characterization

The detailed chemical and structural characterization of compounds is crucial for understanding their potential applications. Subasri et al. (2017) provided insights into the crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing the molecular conformation and potential for further modification (Subasri et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose that kills 50% of the test population) .

Future Directions

This involves discussing potential future research directions. For a novel compound, this could include further studies to fully elucidate its properties, potential applications, and effects .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-17-6-4-5-15(9-17)13-27-23(29)22-20(7-8-33-22)26-24(27)34-14-21(28)25-16-10-18(31-2)12-19(11-16)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFULYZJPMYOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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